molecular formula C19H16FN3O2S B2628521 4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1008436-79-0

4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2628521
CAS RN: 1008436-79-0
M. Wt: 369.41
InChI Key: ITPZWUYHYOPMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of fluorine-containing compounds for their antimicrobial properties. For instance, compounds with fluorine substituents have shown promising antibacterial and antifungal activities, highlighting the significance of fluorine atoms in enhancing the antimicrobial efficacy of chemical compounds (Gadakh et al., 2010). Similarly, novel fluorobenzamides have been synthesized and tested against various bacterial and fungal strains, with some compounds exhibiting significant antimicrobial activity, further indicating the potential of fluorine-containing molecules in drug development (Desai et al., 2013).

Biological Evaluation and Potential Applications

The incorporation of fluorine atoms into benzamide compounds has been explored for their potential biological applications. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for their potential in inhibiting human recombinant alkaline phosphatase, indicating their relevance in medicinal chemistry and drug discovery (Saeed et al., 2015).

Fluorescence and Structural Studies

Fluorine atoms not only enhance biological activity but also affect the fluorescence properties of compounds. Studies on 4-acyl pyrazolone-based compounds and their metal complexes have reported interesting fluorescence characteristics, which could have implications in materials science and chemical sensing (Modi et al., 2010).

properties

IUPAC Name

4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-12-4-2-3-5-17(12)23-18(15-10-26(25)11-16(15)22-23)21-19(24)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPZWUYHYOPMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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